REACTION_CXSMILES
|
[O-2].[O-2].[O-2].[Al+3].[Al+3].O[CH2:7][CH:8]1[CH:13]([CH3:14])[CH:12]2[CH2:15][CH:9]1[CH2:10][CH2:11]2.C=C1C(C)C2CC1CC2>>[CH3:7][C:8]1[CH:9]2[CH2:15][CH:12]([C:13]=1[CH3:14])[CH2:11][CH2:10]2 |f:0.1.2.3.4|
|
Name
|
quartz
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
[O-2].[O-2].[O-2].[Al+3].[Al+3]
|
Name
|
dehydration product
|
Quantity
|
490 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OCC1C2CCC(C1C)C2
|
Name
|
2-methylene-3-methylbicyclo[2.2.1]heptane
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C=C1C2CCC(C1C)C2
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was conducted at a reaction temperature of 285° C.
|
Name
|
|
Type
|
product
|
Smiles
|
CC=1C2CCC(C1C)C2
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |